CPI-637 vs Y08197: Comparative CBP Potency and Selectivity in Prostate Cancer Models
In a direct head-to-head comparison study of prostate cancer cell lines, CPI-637 and Y08197 were evaluated for CBP bromodomain inhibitory potency and antiproliferative activity. CPI-637 demonstrated >30-fold greater biochemical potency for CBP bromodomain inhibition compared to Y08197, though Y08197 exhibited superior cellular antiproliferative activity in LNCaP cells (IC50 = 0.59 ± 0.10 μM for Y08197 vs 7.85 ± 0.87 μM for CPI-637) [1].
| Evidence Dimension | CBP bromodomain biochemical inhibition |
|---|---|
| Target Compound Data | IC50 = 0.03 μM (30 nM) |
| Comparator Or Baseline | Y08197: IC50 = 100.67 ± 3.30 nM |
| Quantified Difference | ~3.4-fold greater potency for CPI-637 (30 nM vs 100.67 nM) |
| Conditions | AlphaScreen assay for CBP bromodomain |
Why This Matters
Procurement of CPI-637 provides superior on-target biochemical potency for CBP bromodomain engagement, essential for applications requiring robust target inhibition at lower compound concentrations.
- [1] Zou L, et al. Y08197 is a novel and selective CBP/EP300 bromodomain inhibitor for the treatment of prostate cancer. Acta Pharmacol Sin. 2019;40(11):1436-1447. View Source
